2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine
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Overview
Description
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine is a complex organic compound characterized by the presence of a nitro group, a trifluoroethoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the introduction of the trifluoroethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the pyrazole ring and the attachment of the ethan-1-amine moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoroethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrazole ring can also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene
- 2-(3-chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-amine
- 1,1,1-Trifluoro-2-iodoethane
Uniqueness
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine is unique due to the combination of its functional groups and the pyrazole ring. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. The presence of the trifluoroethoxy group, in particular, enhances the compound’s stability and potential for specific interactions in biological systems.
Properties
IUPAC Name |
2-[4-nitro-3-(2,2,2-trifluoroethoxy)pyrazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O3/c8-7(9,10)4-17-6-5(14(15)16)3-13(12-6)2-1-11/h3H,1-2,4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQWLXAPOGKDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCN)OCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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